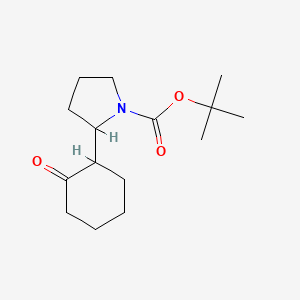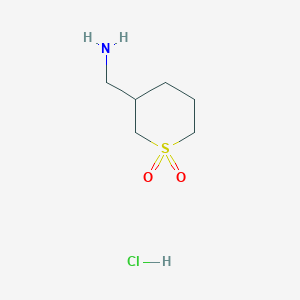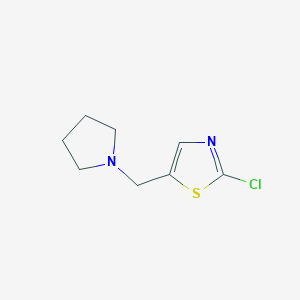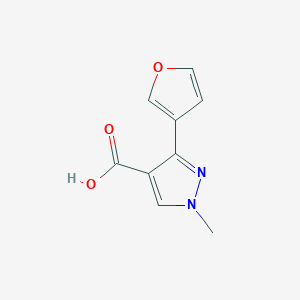
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Descripción general
Descripción
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is composed of a fluorinated phenyl ring, a methyl group, and an amine group. The hydrochloride salt form is often used in laboratory experiments due to its high solubility in water. This compound has been studied for its role in biochemical and physiological effects, as well as its potential for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis and Derivatives : Studies have detailed the synthesis of various fluorinated compounds and their derivatives, highlighting methodologies that could be applicable to the synthesis of compounds similar to "1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride". These include the synthesis of β-aminoketones, electrophilic amination procedures, and the creation of Schiff base organotin(IV) complexes, showcasing the versatility of fluorinated compounds in creating a broad range of chemical entities for further research applications (Makarova et al., 2002), (Bombek et al., 2004), (Basu Baul et al., 2009).
Corrosion Inhibition : Fluorinated compounds have been researched for their potential as corrosion inhibitors, indicating that such chemicals can provide protective benefits in industrial applications. This demonstrates the potential utility of compounds like "1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride" in materials science and engineering to enhance the durability of metals (Boughoues et al., 2020).
Analytical and Biochemical Applications
Fluorescent and Colorimetric Probes : The development of fluorescent and colorimetric probes for pH sensing and metal ion detection showcases the application of fluorinated compounds in analytical chemistry. These studies illustrate how modifications to the chemical structure can produce sensors with high specificity and sensitivity, useful in environmental monitoring and biological research (Diana et al., 2020), (Ye et al., 2014).
Propiedades
IUPAC Name |
1-(3-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFCUXAZANDQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)










